

Application Notes and Protocols for Sulfo-Cy5-PEG3-biotin Conjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy5-PEG3-biotin**

Cat. No.: **B12380254**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Sulfo-Cy5-PEG3-biotin** for the fluorescent labeling and biotinylation of proteins and other biomolecules. This dual-functional molecule incorporates a bright, far-red Cyanine 5 (Cy5) fluorophore and a biotin moiety, connected by a polyethylene glycol (PEG) spacer. This combination enables sensitive fluorescent detection and robust affinity purification through the highly specific biotin-streptavidin interaction.

The Sulfo-Cy5 dye offers excellent photostability and its fluorescence is independent of pH between 4 and 10.[1][2] The PEG3 linker provides flexibility and reduces steric hindrance, ensuring efficient binding of the biotin to avidin, streptavidin, or neutravidin.[1][2][3][4] This reagent is highly water-soluble, simplifying conjugation procedures.[5]

Key Applications:

- **Fluorescence Imaging:** Ideal for labeling proteins, nucleic acids, and lipids for visualization in live-cell imaging and fixed cells.[2]
- **Western Blotting:** Acts as a sensitive fluorescent marker for the detection of biotinylated proteins, enhancing signal intensity.[2]

- Flow Cytometry: Enables cell staining for the analysis of cell surface or intracellular markers. [2]
- Protein-Protein Interaction Studies: Facilitates the labeling of one interacting partner for detection and quantification in binding assays.[2]
- Immunoassays and Histochemistry: Used for labeling primary and secondary antibodies for various detection methods.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for **Sulfo-Cy5-PEG3-biotin**.

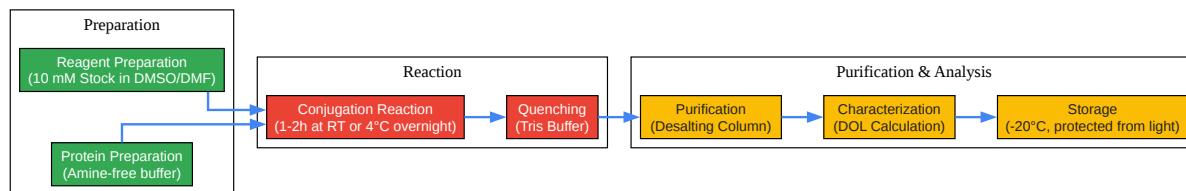
Property	Value	Reference
Excitation Maximum	646 nm	[1][2][5]
Emission Maximum	662 nm	[1][2][5]
Molar Extinction Coeff.	271,000 $\text{cm}^{-1}\text{M}^{-1}$	[5]
Fluorescence Quantum Yield	0.28	[2][5]
Molecular Weight	998.3 g/mol	[5]
Solubility	Water, DMF, DMSO	[2][5]
Storage Conditions	-20°C in the dark, desiccated for 24 months. Can be transported at room temperature for up to 3 weeks.	[1][2]

Experimental Protocols

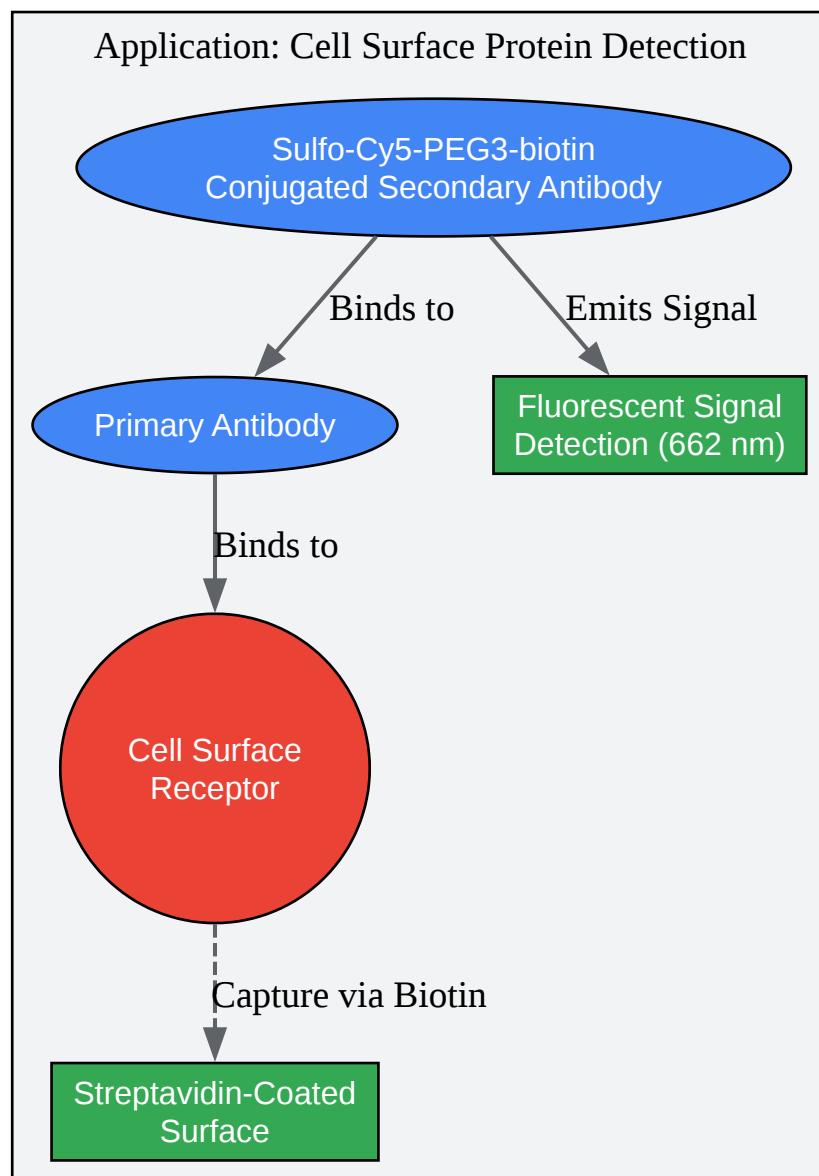
Protocol 1: General Protein Conjugation with Sulfo-Cy5-PEG3-biotin

This protocol outlines the general procedure for conjugating **Sulfo-Cy5-PEG3-biotin** to a protein containing primary amines (e.g., lysine residues). The protocol is based on the reactivity of N-hydroxysuccinimide (NHS) esters with primary amines.

Materials:


- Protein to be labeled (in an amine-free buffer, e.g., PBS, at pH 7.2-8.0)
- **Sulfo-Cy5-PEG3-biotin**
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M phosphate buffer, pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:


- Protein Preparation:
 - Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[\[6\]](#)
 - Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, perform a buffer exchange.
- Reagent Preparation:
 - Allow the vial of **Sulfo-Cy5-PEG3-biotin** to equilibrate to room temperature before opening.
 - Immediately before use, prepare a 10 mM stock solution of the biotin reagent in anhydrous DMF or DMSO. For example, dissolve 1 mg of the reagent in 100.17 μ L of solvent.
- Conjugation Reaction:
 - Calculate the required volume of the 10 mM biotin reagent stock solution to achieve the desired molar excess. A molar ratio of 10-20 moles of biotin reagent per mole of protein is a good starting point.

- Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
- Purification of the Conjugate:
 - Remove the excess, unreacted **Sulfo-Cy5-PEG3-biotin** and quenching reagent by passing the reaction mixture through a desalting column or using size-exclusion chromatography.[\[6\]](#)
 - Collect the fractions containing the labeled protein. The labeled protein will be visible due to the intense color of the Cy5 dye.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 646 nm (for the Cy5 dye).
 - Store the purified conjugate at 4°C or -20°C, protected from light.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Sulfo-Cy5-PEG3-biotin** conjugation.

[Click to download full resolution via product page](#)

Caption: Detection of a cell surface protein using a **Sulfo-Cy5-PEG3-biotin** conjugated antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. probes.bocsci.com [probes.bocsci.com]
- 3. hk.lumiprobe.com [hk.lumiprobe.com]
- 4. Sulfo-Cyanine5-PEG3-Biotin_Sulfo-Cy5-PEG3-Bio_磺酸基Cy5-三聚乙二醇-生物素 [xinyanbm.com]
- 5. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Sulfo-Cy5-PEG3-biotin Conjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380254#step-by-step-guide-to-sulfo-cy5-peg3-biotin-conjugation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com